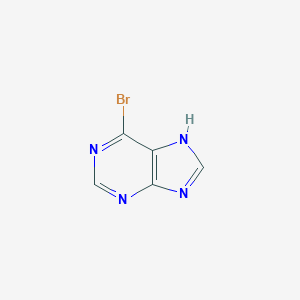

6-溴嘌呤

描述

6-Bromopurine enhances the carcinostatic activity of azaserine in a test system employing ascites cell forms of sarcoma 180 and Ehrlich carcinoma in vivo. 6-bromopurine nucleosides are excellent substrates for substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents.

科学研究应用

药理学和药物开发

6-溴嘌呤被归类为嘌呤和嘌呤衍生物类别的实验性小分子 . 它在药理学中的潜力仍在探索中,特别是在新药开发方面。 它可以用于构建、训练和验证具有结构化数据集的预测机器学习模型,用于药物发现 .

癌症研究

在癌症研究中,6-溴嘌呤已显示出增强氮芥的抑癌活性的潜力。 这已在体内使用肉瘤 180 和艾氏腹水癌的腹水细胞形式的测试系统中得到证实 . 它在癌症治疗中的作用是一个正在进行研究的课题。

核苷类似物合成

6-溴嘌呤核苷是与各种亲核试剂进行取代反应的优良底物。 此特性被用于合成核苷类似物,这些类似物在研究 DNA 复制和修复机制中至关重要 .

杂环化合物的化学合成

该化合物用于合成杂环化合物,如 2,3,4,5-四氢-1,5-苯并噁嗪-3-醇。 此类化合物具有多种应用,包括开发药物和农用化学品 .

材料科学

6-溴嘌呤可用于合成 6-卤代嘌呤炔烃和相应的三唑衍生物。 这些衍生物在材料科学中具有应用,特别是在具有特定电子或光学特性的新型材料的创建中 .

生物化学研究

作为一种嘌呤衍生物,6-溴嘌呤参与与核酸化学相关的生物化学研究。 它有助于理解核酸和蛋白质的结构和功能方面,这是分子生物学的基础 .

作用机制

Target of Action

The primary target of 6-Bromopurine is Nucleoside deoxyribosyltransferase-I . This enzyme is found in the organism Lactobacillus helveticus .

Mode of Action

It is known that it interacts with its target enzyme, nucleoside deoxyribosyltransferase-i

Biochemical Pathways

It is known that it interacts with Nucleoside deoxyribosyltransferase-I

生化分析

Biochemical Properties

6-Bromopurine interacts with the enzyme Nucleoside deoxyribosyltransferase-I in Lactobacillus helveticus . It forms glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and these conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .

Cellular Effects

6-Bromopurine can cross the blood-brain barrier and give rise to substrates of multidrug resistance-associated proteins (MRPs) . The electrophilic purines form glutathione conjugates in reactions catalyzed by intracellular glutathione transferases (GSTs), and the conjugates are subsequently exported from the cells by ATP-dependent membrane transporters .

Molecular Mechanism

The mechanism of action of 6-Bromopurine involves its interaction with the enzyme Nucleoside deoxyribosyltransferase-I

Metabolic Pathways

属性

IUPAC Name |

6-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFGRDVWBZYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227499 | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-69-1 | |

| Record name | 6-Bromo-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Bromopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

>300 °C | |

| Record name | 6-bromopurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-bromopurine a valuable reagent in nucleoside analogue synthesis?

A1: 6-bromopurine nucleosides, unlike other halogenated aromatic systems, readily undergo direct substitution reactions (SNAr). This unexpected reactivity allows for the facile incorporation of various nucleophiles, including aromatic amines, secondary aliphatic amines, imidazole, alcohols, and thiols, selectively at the C6 position. [] This approach simplifies the synthesis of diverse nucleoside analogues, potentially leading to new biochemical tools and therapeutics. []

Q2: Can you elaborate on the use of 6-bromopurine in the synthesis of labelled compounds for quantitative analysis?

A2: 6-bromopurine serves as a key precursor for synthesizing 15N-labelled O6-alkylguanines. These labelled compounds find use as internal standards in quantitative gas chromatography-mass spectrometry (GC-MS) analyses. [] This application highlights the versatility of 6-bromopurine in developing analytical tools for studying biologically relevant molecules.

Q3: How does 6-bromopurine interact with glutathione transferases (GSTs)?

A3: 6-bromopurine, along with 6-chloropurine, can penetrate the blood-brain barrier and act as pro-probes for monitoring multidrug resistance-associated protein (MRP) functionality. [] These halogenopurines undergo intracellular glutathione conjugation in reactions catalyzed by GSTs. [] This conjugation facilitates the subsequent export of the conjugates from cells by ATP-dependent membrane transporters. [] The efficacy of these pro-probes relies on their ability to act as substrates for human GSTs, especially the highly active GST P1-1, making them suitable for investigating MRP functionality in the human brain. []

Q4: How is 6-bromopurine used in the synthesis of DNA adducts for studying carcinogenesis?

A4: 6-bromopurine plays a crucial role in synthesizing covalent 2'-deoxyadenosine (dA) adducts of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (BaP). This synthesis involves a palladium-catalyzed C-N bond formation between a protected 6-bromopurine nucleoside derivative and an amino tribenzoate derivative of the PAH. [] These adducts, formed via a different route than direct DNA alkylation by PAH diol epoxides, are valuable tools for investigating the structural and functional consequences of PAH-induced DNA damage, a key aspect of carcinogenesis. []

Q5: How can 6-bromopurine be dehalogenated under environmentally friendly conditions?

A6: Microwave irradiation facilitates the dehalogenation of 6-bromopurine nucleosides using hydrazine monohydrate in water. This method offers a greener alternative to traditional dehalogenation techniques, simplifying the synthesis of purine nucleosides. [] The use of microwave irradiation and water as a solvent reduces the environmental impact of this chemical transformation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

![sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate](/img/structure/B104501.png)